molecular formula C18H19BrN2O2 B2666347 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide CAS No. 551931-27-2

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide

Cat. No.: B2666347
CAS No.: 551931-27-2
M. Wt: 375.266
InChI Key: SJZZYFXKUGJQAP-UHFFFAOYSA-N
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Description

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromobenzoyl group attached to the pyrrole ring, along with a cyclohexyl group bonded to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction produces 2-bromobenzoyl chloride, which is a key intermediate.

    Acylation of pyrrole: The 2-bromobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine (TEA) to form 4-(2-bromobenzoyl)-1H-pyrrole-2-carboxylic acid.

    Amidation: The final step involves the reaction of 4-(2-bromobenzoyl)-1H-pyrrole-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The pyrrole ring can be oxidized under strong oxidative conditions, leading to ring-opening or formation of pyrrole-2,5-diones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products

    Substitution: Formation of 4-(2-substituted-benzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide derivatives.

    Reduction: Formation of 4-(2-bromobenzyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide.

    Oxidation: Formation of pyrrole-2,5-diones or ring-opened products.

Scientific Research Applications

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Potential applications in drug discovery and development. Its structural features may be optimized to enhance biological activity and selectivity.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group may enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
  • 4-(2-fluorobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
  • 4-(2-methylbenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide

Uniqueness

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s larger atomic size and electron-withdrawing properties can alter the compound’s electronic distribution, making it distinct from its chloro, fluoro, and methyl analogs.

This compound’s unique structural features and reactivity profile make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-15-9-5-4-8-14(15)17(22)12-10-16(20-11-12)18(23)21-13-6-2-1-3-7-13/h4-5,8-11,13,20H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZZYFXKUGJQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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